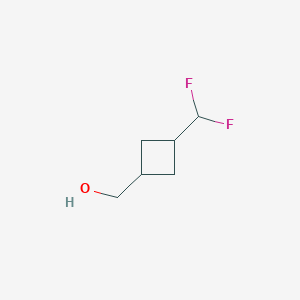
(3-(Difluoromethyl)cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethyl)cyclobutyl]methanol: is a chemical compound that exists as a mixture of diastereomers. It has gained significant attention in various fields due to its potential biological activity and applications in medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by the introduction of the difluoromethyl group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired diastereomeric composition.
Industrial Production Methods: Industrial production of [3-(difluoromethyl)cyclobutyl]methanol involves large-scale synthesis using bulk manufacturing processes. These processes are designed to ensure consistency, scalability, and cost-effectiveness. Key steps include the procurement of high-purity starting materials, precise control of reaction conditions, and rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Difluoromethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic effects includes its use in drug development for treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, [3-(difluoromethyl)cyclobutyl]methanol is used in the synthesis of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism by which [3-(difluoromethyl)cyclobutyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action .
Comparación Con Compuestos Similares
- [3-(Trifluoromethyl)cyclobutyl]methanol
- [3-(Chloromethyl)cyclobutyl]methanol
- [3-(Bromomethyl)cyclobutyl]methanol
Comparison: Compared to similar compounds, [3-(difluoromethyl)cyclobutyl]methanol exhibits unique properties due to the presence of the difluoromethyl group. This group influences the compound’s reactivity, stability, and biological activity, making it distinct in its applications and effects.
Propiedades
IUPAC Name |
[3-(difluoromethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-1-4(2-5)3-9/h4-6,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHYDWSASIMCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
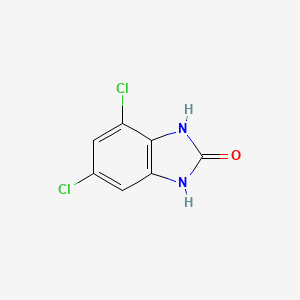
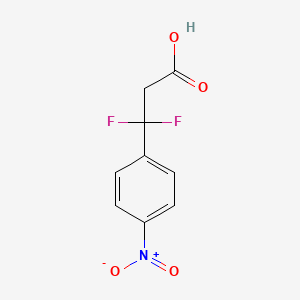
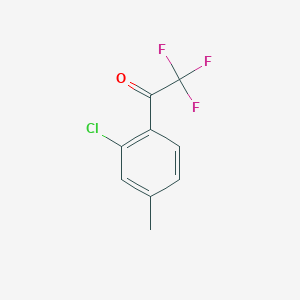
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)
![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
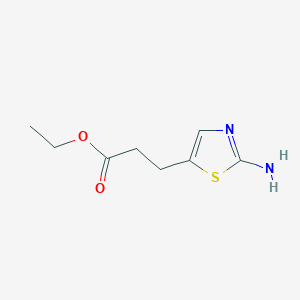


![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)
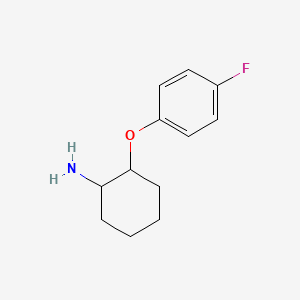
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
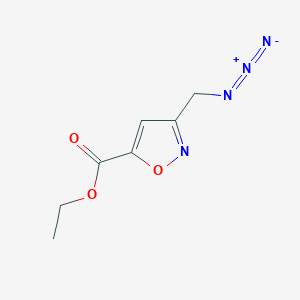
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
